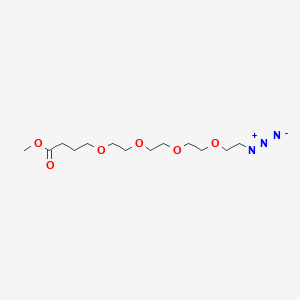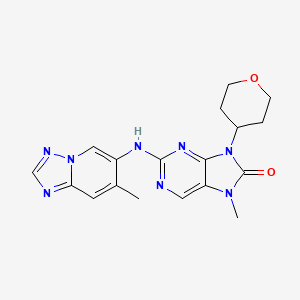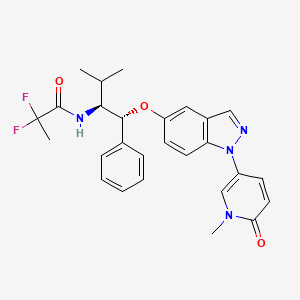
叠氮基-PEG4-(CH2)3-甲酯
描述
Azido-PEG4-(CH2)3-methyl ester is a chemical compound that serves as a versatile crosslinker. It contains an azide group and a polyethylene glycol (PEG) spacer with four ethylene glycol units. The azide group enables the compound to participate in Click Chemistry, a class of biocompatible chemical reactions that are highly efficient and selective. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media .
科学研究应用
Azido-PEG4-(CH2)3-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and materials.
Biology: Employed in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.
Medicine: Utilized in the development of drug delivery systems, particularly in the creation of targeted therapies and PROTACs (proteolysis-targeting chimeras).
Industry: Applied in the production of advanced materials, such as hydrogels and nanomaterials, due to its ability to form stable and biocompatible linkages
作用机制
Target of Action
Azido-PEG4-(CH2)3-methyl ester is primarily used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains an azide group that enables Click Chemistry . Click Chemistry refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . In the context of Azido-PEG4-(CH2)3-methyl ester, it can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
As a linker in PROTACs, Azido-PEG4-(CH2)3-methyl ester doesn’t directly affect any biochemical pathways. PROTACs work by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The specific pathways affected would depend on the target protein of the PROTAC.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Azido-PEG4-(CH2)3-methyl ester is the formation of PROTACs . These PROTACs can then interact with target proteins and lead to their degradation . The specific molecular and cellular effects would depend on the target protein of the PROTAC.
生化分析
Biochemical Properties
Azido-PEG4-(CH2)3-methyl ester plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
Azido-PEG4-(CH2)3-methyl ester exerts its effects at the molecular level through its interactions with other molecules. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG4-(CH2)3-methyl ester can be synthesized through a multi-step process involving the introduction of the azide group and the PEG spacer. One common method involves the reaction of PEG4 with an azido compound under specific conditions to form the desired ester. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Azido-PEG4-(CH2)3-methyl ester involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques to maintain consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are used to verify the purity and composition of the final product .
化学反应分析
Types of Reactions
Azido-PEG4-(CH2)3-methyl ester primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly selective and efficient, making them ideal for bioconjugation and other applications .
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst and an alkyne-containing compound. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and does not require a catalyst.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are stable and biocompatible. These products are useful in various applications, including drug delivery, diagnostics, and materials science .
相似化合物的比较
Similar Compounds
Azido-PEG3-methyl ester: Contains a shorter PEG spacer with three ethylene glycol units.
Azido-PEG5-methyl ester: Contains a longer PEG spacer with five ethylene glycol units.
Azido-PEG4-acid: Similar structure but with a carboxylic acid group instead of a methyl ester
Uniqueness
Azido-PEG4-(CH2)3-methyl ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for a wide range of applications, from bioconjugation to materials science. Its ability to participate in both CuAAC and SPAAC reactions further enhances its versatility and utility in various fields .
属性
IUPAC Name |
methyl 4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O6/c1-18-13(17)3-2-5-19-7-9-21-11-12-22-10-8-20-6-4-15-16-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGELSZWFBVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185495 | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-71-1 | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)



![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)
![(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide](/img/structure/B605792.png)

